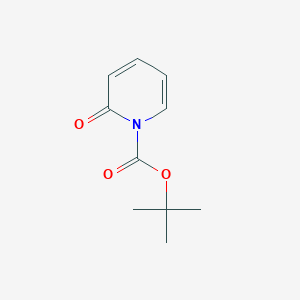

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate

Description

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate is a heterocyclic compound featuring a partially saturated pyridine ring (1,2-dihydropyridine) with a tert-butyl carbamate group at the 1-position and a ketone at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry for constructing nitrogen-containing scaffolds. Its reactivity is influenced by the conjugation of the dihydropyridine ring and the electron-withdrawing carbamate group, enabling participation in cyclization, substitution, and coupling reactions .

Properties

IUPAC Name |

tert-butyl 2-oxopyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUVHEXFZZRQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate typically involves the reaction of pyridine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 2-oxo-1,2-dihydropyridine-1-carboxylate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules, serving as a building block for developing pharmaceuticals and agrochemicals.

Scientific Research Applications

tert-Butyl 2-oxo-1,2-dihydropyridine-1(2H)-carboxylate

| Application | Description |

|---|---|

| Chemistry | Utilized as an intermediate in the synthesis of complex organic molecules. It functions as a building block in the creation of pharmaceuticals and agrochemicals. |

| Biology | Employed to study the effects of nitro and oxo groups on biological activity. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays. |

| Medicine | Derivatives may show pharmacological properties, making it a candidate for drug development. Researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent. |

| Industry | Used in the production of specialty chemicals and materials. Its unique chemical structure allows for creating polymers and coatings with specific properties. |

Chemistry tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is employed as a reactant in chemical synthesis. It is also used as an intermediate in synthesizing more complex organic molecules. The compound serves as a building block for developing pharmaceuticals and agrochemicals.

Biology This compound can be used in biological research to study the effects of nitro and oxo groups on biological activity. It may also be employed in designing enzyme inhibitors or as a probe in biochemical assays.

Medicine Derivatives of tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate may exhibit pharmacological properties, making it a candidate for drug development. Researchers investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry In the industrial sector, this compound is utilized to produce specialty chemicals and materials. Its unique chemical structure allows for creating polymers and coatings with specific properties.

Related Compounds

Several compounds share structural similarities with tert-butyl 4-(benzylamino)-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. These related compounds include:

- tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, which lacks a benzyl group and has a simpler structure.

- tert-butyl 4-aminoisoindoline-2-carboxylate, which contains an isoindoline structure and has different biological activity.

- tert-butyl 5-aminoisoquinoline-2(1H)-carboxylate, which is an isoquinoline derivative with potential anticancer activity.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate involves its interaction with specific molecular targets, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use, but it often involves binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

- The dihydropyridine core of the target compound offers partial aromaticity and reactivity distinct from fully saturated (e.g., piperidine in ) or fully aromatic (e.g., isoquinoline in ) systems.

- Spiro compounds (e.g., ) exhibit enhanced rigidity, which can influence binding affinity in drug design compared to the more flexible dihydropyridine derivative.

Reactivity Insights :

- The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthesis .

- Dihydropyridine derivatives may undergo oxidation to pyridines, whereas spiro systems (e.g., ) require precise stereochemical control during formation.

Physical and Spectral Properties

Data from analogous compounds highlight trends in physical properties:

Inferences for Target Compound :

- Expected melting point range: 100–150°C (similar to tert-butyl hydrazino derivatives ).

- IR spectra would show C=O stretches near 1700 cm⁻¹, while ¹H NMR would display dihydropyridine protons at δ 5.5–6.5 ppm.

Biological Activity

Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for drug development, supported by relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 195.22 g/mol. The compound features a tert-butyl group and a carbonyl moiety, which are critical for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several synthetic routes, including:

- Condensation Reactions : Utilizing appropriate precursors to form the dihydropyridine ring.

- Esterification : The carboxylic acid is reacted with tert-butyl alcohol to yield the final ester product.

These methods allow for modifications that can enhance the biological activity of the compound .

Antioxidant Properties

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. For instance, studies have shown that similar structures can effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated .

Anticancer Potential

The compound has shown promise in anticancer research. It appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the carbonyl group enhances its ability to form hydrogen bonds with biological macromolecules, influencing their activity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated antioxidant properties; showed significant free radical scavenging activity. |

| Study 2 | Assessed antimicrobial effects against E. coli and S. aureus; demonstrated inhibition at low concentrations. |

| Study 3 | Evaluated anticancer effects on HeLa cells; reported a dose-dependent increase in apoptosis markers. |

These findings underscore the compound's potential across various therapeutic areas.

Q & A

Q. What are the standard synthetic routes and characterization methods for Tert-butyl 2-oxo-1,2-dihydropyridine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving tert-butyl chloroformate and 2-hydroxypyridine derivatives. For example, analogous tert-butyl carbamates are synthesized under reflux with dichloromethane or THF as solvents, followed by purification via column chromatography . Characterization employs:

- NMR spectroscopy : H and C NMR to confirm substituent positions and tert-butyl group integration.

- IR spectroscopy : Peaks at ~1700–1750 cm confirm carbonyl groups (C=O) .

- Melting point analysis : Consistency with literature values (e.g., 120–182°C for similar derivatives) .

Q. What safety protocols are recommended for handling this compound?

- Storage : In airtight containers at 2–8°C, away from heat and ignition sources .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors .

Advanced Research Questions

Q. How can crystallization and X-ray diffraction resolve structural ambiguities in this compound?

Crystallization in solvents like ethanol or ethyl acetate, followed by X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization, provides precise bond angles and hydrogen bonding networks. For example, SHELX algorithms refine disordered tert-butyl groups, while ORTEP generates 3D thermal ellipsoid models .

Q. How do hydrogen bonding patterns influence its solid-state properties?

Graph set analysis (e.g., Ettermeyer notation ) identifies motifs like dimers formed via N–H···O=C interactions. These patterns affect melting points and solubility. Computational tools (e.g., Mercury CSD) map interactions using crystallographic data .

Q. What strategies optimize synthetic yield for scale-up?

- Reaction optimization : Adjusting stoichiometry (e.g., 1.2 eq. tert-butyl chloroformate) and temperature (reflux vs. room temperature).

- Purification : Gradient elution (hexane:ethyl acetate 4:1 to 1:1) improves purity.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. How can conflicting spectral data (e.g., NMR splitting) be resolved?

Q. What in vitro assays evaluate its biological activity?

- Antimicrobial : MIC assays against Mycobacterium tuberculosis (e.g., similar derivatives show IC < 50 µM) .

- Calcium channel modulation : Patch-clamp electrophysiology in cardiomyocytes to assess blockage efficacy .

Q. How can computational modeling predict its reactivity?

- DFT calculations : Gaussian 09 optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~5 eV for tert-butyl carbamates).

- MD simulations : GROMACS models solvation effects in aqueous DMSO .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities?

- Meta-analysis : Compare IC values across studies using standardized protocols (e.g., identical cell lines).

- SAR studies : Modify substituents (e.g., electron-withdrawing groups on pyridine) to isolate activity drivers .

Q. Why do similar derivatives exhibit varying synthetic yields?

- Steric effects : Bulky tert-butyl groups may hinder nucleophilic attack, reducing yields.

- Solvent polarity : Polar aprotic solvents (DMF) improve solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.